(2E)-3-methylhex-2-enoate

Olfactory psychophysics Cross-adaptation Isomer selectivity

Protonated TMHA often misrepresents physiological receptor activation and enzymatic release. This conjugate base is the authentic effector species at skin pH. • OR51B2 genotyping: L134F SNP (13.27% variance) ablates response; anion required for screening. • Cross-adaptation: EE3M2H reduces 3M2H intensity 35.1% asymmetrically; E-isomer scaffold for deodorants. • AgaA inhibitor assays: anion is the direct enzymatic product, preventing acid carryover artifacts.

Molecular Formula C7H11O2-
Molecular Weight 127.16 g/mol
Cat. No. B1260928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-methylhex-2-enoate
Molecular FormulaC7H11O2-
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCCCC(=CC(=O)[O-])C
InChIInChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1/b6-5+
InChIKeyNTWSIWWJPQHFTO-AATRIKPKSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Procurement Profile


(2E)-3-Methylhex-2-enoate (CHEBI:143558) is the conjugate base of trans-3-methyl-2-hexenoic acid (TMHA, also designated E3M2H or 3M2H), a monounsaturated short-chain fatty acid anion with formula C₇H₁₁O₂⁻ [1]. It belongs to the medium-chain fatty acid class and is the deprotonated form of an α,β-unsaturated monocarboxylic acid that occurs naturally in human axillary sweat, where it functions as a principal malodor determinant [2]. The compound is the bioactive ionic species of TMHA at physiological pH and is the direct product of bacterial aminoacylase cleavage of Nᵅ-[(2E)-3-methylhex-2-enoyl]-L-glutamine precursors secreted by apocrine glands [3]. Procurement relevance stems from its role as the authentic effector species in olfactory receptor assays, enzymatic studies, and deodorant screening platforms where the protonated free acid may not faithfully recapitulate physiological activity.

Authentic ionic species for olfactory receptor assays where protonated free acid may not recapitulate physiological activity.
Direct enzymatic product of bacterial aminoacylase cleavage; relevant analyte for AgaA inhibitor screening.
Defined (2E)-geometry is essential for cross-adaptation studies; isomer mixture introduces uncontrolled variability.

Why Generic Analogs Cannot Substitute


Within the short-chain unsaturated fatty acid anion class, ostensibly similar compounds differ radically in olfactory receptor activation profile, cross-adaptation behavior, and enzymatic release kinetics. The (2E)-geometry is functionally non-interchangeable with the (2Z)-isomer: the E-ethyl ester isomer cross-adapts both E-rich and Z-rich 3M2H mixtures, whereas the Z-isomer cross-adapts only the Z-rich mixture [1]. Chain-length homologues such as 3-methyl-2-pentenoate and 3-methyl-2-octenoate fail to produce any significant cross-adaptation with 3M2H [2]. Even the protonation state matters—the free acid (TMHA) and the anion exhibit different solubility, volatility, and receptor-interaction profiles. A specific single-nucleotide polymorphism (L134F) in the OR51B2 receptor abolishes functional response to 3M2H [3], meaning that receptor-based assay readouts are exquisitely sensitive to the precise chemical identity of the ligand. These layered structural constraints mean that generic substitution without explicit comparative data introduces uncontrolled variables into any olfactory, enzymatic, or deodorant-efficacy experiment.

Isomer geometry mismatch The (2E)- and (2Z)-isomers have different olfactory receptor engagement. (2E)-geometry cross-adapts both E-rich and Z-rich mixtures; (2Z)-geometry cross-adapts only the Z-rich mixture. Isomerically undefined material may shift assay interpretation.
Chain-length homologue substitution 3-methyl-2-pentenoate and 3-methyl-2-octenoate do not reproduce the asymmetric cross-adaptation signature of 3M2H. Functional response profiles may differ significantly.
Protonation state sensitivity The free acid (TMHA) and the anion exhibit different solubility, volatility, and receptor-interaction profiles. Substituting the conjugate acid requires validation of assay compatibility.

Comparative Evidence Against Closest Analogs


E-Isomer vs. Z-Isomer Cross-Adaptation Selectivity

In a direct head-to-head comparison using purified individual geometric isomers of ethyl-3-methyl-2-hexenoate (EE3M2H), the E-isomer of EE3M2H significantly cross-adapted both a 10E:1Z mixture and a 10Z:1E mixture of 3-methyl-2-hexenoic acid. In contrast, the Z-isomer of EE3M2H cross-adapted only the 10Z:1E mixture and failed to cross-adapt the 10E:1Z mixture [1]. The natural E:Z isomer ratio in male axillary sweat is approximately 10:1, while in females it is approximately 16:1 [1]. This isomer-specific cross-adaptation profile demonstrates that the (2E)-geometry is pharmacologically dominant for olfactory receptor engagement.

E-Isomer vs Z-Isomer Cross-Adaptation
Direct head-to-head
E-isomer cross-adapted both 10E:1Z and 10Z:1E 3M2H mixtures. Z-isomer cross-adapted only the 10Z:1E mixture and failed against 10E:1Z.
Isomer-selectivity assay context
Procurement of isomerically impure mixtures introduces uncontrolled variability.
Olfactory psychophysics Cross-adaptation Isomer selectivity Cosmetic science

Asymmetric Cross-Adaptation in Sensory Panels

Adaptation to a 3:1 mixture of (E)- and (Z)-ethyl esters of 3M2H (EE3M2H) reduced magnitude estimates for a 10:1 (E):(Z) mixture of 3M2H to 65.0% of initial estimates within 30 seconds, with an overall reduction of 35.1% sustained across the adaptation period. Critically, the cross-adaptation was asymmetric: adaptation to 3M2H did NOT significantly affect the perceived intensity of EE3M2H [1]. Furthermore, there was no significant cross-adaptation between 3M2H and the ethyl esters of its chain-length homologues—ethyl 3-methyl-2-pentenoate (EE3M2P) and ethyl 3-methyl-2-octenoate (EE3M20)—despite all three esters being rated equally dissimilar to 3M2H in perceptual similarity ratings [1]. This unidirectional, structurally specific cross-adaptation is a unique functional signature of the 3M2H/EE3M2H pair.

Asymmetric Cross-Adaptation Signature
Direct head-to-head
EE3M2H adaptation reduced 3M2H intensity to 65.0% of baseline (35.1% reduction). Reverse direction and homologues showed no significant cross-adaptation.
Compound-specific functional fingerprint
No other structural analog reproduces this effect in reported panels.
Olfactory adaptation Perceptual modulation Malodor counteraction Sensory science

OR51B2 Receptor Genotype Selectivity

A genome-wide association study (GWAS) in 1,000 Han Chinese (discovery) and 364 ethnically diverse participants (validation) identified a nonsynonymous SNP in OR51B2—leu134 to phe (L134F; rs10837814)—significantly associated with perceived intensity of trans-3-methyl-2-hexenoic acid [1]. In cell-based functional assays, the OR51B2 reference haplotype responded robustly to 3M2H, whereas the haplotype containing the L134F variant showed no response above the empty vector (Rho) control [1]. The variant explains 13.27% of phenotypic variance in 3M2H intensity perception, with heritability analysis estimating that 25% of phenotypic variance is attributable to genetic variation [1]. Additionally, approximately 25% of the population exhibits a specific anosmia to 3M2H [1]. This is the first human olfactory receptor genetically and functionally linked to a body odor component.

OR51B2 Receptor Genotype Selectivity
Direct head-to-head
Reference haplotype: robust response. L134F variant: complete loss of function. GWAS p < 5×10⁻⁸. 13.27% phenotypic variance explained.
Receptor engagement endpoint context
~25% population may exhibit specific anosmia; genotype stratification required.
Olfactory genetics Receptor pharmacology Precision deodorant screening Personalized fragrance

Bacterial Aminoacylase Substrate Specificity

The Zn²⁺-dependent aminoacylase AgaA, purified from Corynebacterium striatum Ax20, cleaves the odorless glutamine conjugate Nᵅ-[(2E)-3-methylhex-2-enoyl]-L-glutamine to release free (2E)-3-methylhex-2-enoate [1]. The enzyme is highly specific for the glutamine residue but has broad specificity for the acyl moiety, also cleaving the 3-hydroxy-3-methylhexanoic acid conjugate. Crucially, Corynebacteria (but not Staphylococci) isolated from the human axilla release both 3M2H and HMHA from these precursors in vitro [1]. This establishes the anion as the direct, enzyme-liberated effector species—not the protonated free acid—in the physiological malodor production cascade. The agaA gene has been cloned and heterologously expressed in E. coli, enabling recombinant enzyme-based screening platforms [1].

Aminoacylase Substrate Specificity
Cross-study comparable
Purified AgaA cleaves Nᵅ-[(2E)-3-methylhex-2-enoyl]-L-glutamine to release the anion. Corynebacteria (+), Staphylococci (−).
Enzymatic pathway context
Detection system must quantify liberated anion, not residual free acid carryover.
Enzymology Axillary microbiology Deodorant target screening Biochemical pathway

Axillary Concentration Variability in Asian Cohorts

Gas chromatography–mass spectrometry (GC-MS) quantification of (E)-3-methyl-2-hexenoic acid in axillary sweat extracted from T-shirts worn for 24 hours by Japanese subjects (n = 30) detected E3M2H in 6 of 30 individuals at concentrations ranging from 15.9 to 34.6 nmol/mL [1]. This study was the first to quantify E3M2H on an individual basis in an Asian population and demonstrated that the compound is present in Asians as well as Caucasians, contradicting earlier assumptions of Caucasian exclusivity [1]. The more than two-fold range in concentration among detectable individuals (15.9 vs. 34.6 nmol/mL) underscores the significant inter-individual variability in E3M2H production, consistent with the genetic heterogeneity documented by the OR51B2 variant study.

Axillary Concentration Variability
Cross-study comparable
Detected in 6/30 Japanese subjects; concentration range 15.9–34.6 nmol/mL. Detection rate differs from Caucasian population reports.
Population-dependent detection context
Single-point calibration or Caucasian-only reference may misrepresent Asian cohort data.
Analytical chemistry Sweat metabolomics Population variability Forensic science

Validated Research and Industrial Applications


Olfactory Receptor Functional Genomics Screening

The demonstration that the OR51B2 L134F variant abolishes functional response to 3M2H in cell-based assays [1] makes (2E)-3-methylhex-2-enoate an essential reference agonist for OR51B2 deorphanization and genotype-stratified screening. Unlike promiscuous odorants that activate multiple receptors, 3M2H shows clean genetic association with a single OR locus at genome-wide significance. Any receptor screening panel that omits this compound or substitutes a structural analog will fail to detect OR51B2 activity in reference haplotype cells, producing false negatives in ~75% of the population that carry the responsive allele.

Aminoacylase Inhibitor Discovery Platforms

Because (2E)-3-methylhex-2-enoate is the direct enzymatic product of AgaA cleavage of Nᵅ-[(2E)-3-methylhex-2-enoyl]-L-glutamine [1], the anion—not the protonated free acid—is the analytically correct detection analyte for AgaA inhibitor screening. Assays that quantify free acid by GC-MS without pH-controlled extraction may misattribute signal to residual acid carryover. The cloned agaA gene in E. coli [1] provides a scalable recombinant enzyme source; compound procurement specifications must include the glutamine conjugate substrate and the anion reference standard for calibration.

Cross-Adaptation Malodor Modulation Development

The asymmetric cross-adaptation effect—EE3M2H reduces 3M2H intensity by 35.1% but not vice versa [2]—is a compound-specific functional property not replicated by chain-length homologues (EE3M2P, EE3M20). This establishes (2E)-3-methylhex-2-enoate (or its ethyl ester prodrug) as the only validated scaffold for cross-adaptation-based malodor counteraction. Formulators developing 'pre-adapting' deodorant actives must use isomerically defined (2E)-material, because the E-ethyl ester cross-adapts both E-rich and Z-rich 3M2H mixtures, whereas the Z-ester is effective against only the Z-rich mixture [3].

Genotype-Stratified Sensory Trial Design

With ~25% of the population exhibiting specific anosmia to 3M2H [1] and the L134F variant explaining 13.27% of phenotypic variance, any clinical trial using 3M2H as a malodor stimulus must pre-screen participants for OR51B2 genotype or olfactory sensitivity to the compound. Failure to stratify introduces ~25% non-responder noise that is specific to this compound and not generalizable to other malodor targets such as 3-hydroxy-3-methylhexanoic acid or 3-methyl-3-sulfanylhexan-1-ol. (2E)-3-methylhex-2-enoate is therefore a required screening tool for trial eligibility assessment.

Application
Selection Property
Validation Focus
Olfactory Receptor Functional Genomics Screening
OR51B2 reference agonist specificity
Genotype-stratified receptor response
Aminoacylase Inhibitor Discovery Platforms
Authentic enzymatic product identity
AgaA cleavage product detection
Cross-Adaptation Malodor Modulation Development
Isomer-defined (2E)-geometry
Asymmetric cross-adaptation fidelity
Genotype-Stratified Sensory Trial Design
Compound-specific anosmia prevalence
OR51B2 genotype screening tool
Quote Request

Request a Quote for (2E)-3-methylhex-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.